[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate
Description
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a 2,4-difluorophenyl group at the 5-position, linked via a methyl ester to a 1,3-benzothiazole-2-carboxylate moiety. This structure combines fluorine-substituted aromatic systems with sulfur- and nitrogen-containing heterocycles, which are common in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2O3S/c19-10-5-6-12(13(20)7-10)15-8-11(22-25-15)9-24-18(23)17-21-14-3-1-2-4-16(14)26-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBGVCCGGQCPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of the isoxazole derivative with benzo[d]thiazole-2-carboxylate under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and isoxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be contextualized using synthesis and spectral data from related derivatives in the provided evidence. Below is a detailed comparison based on functional groups, spectral properties, and reactivity.
Core Heterocyclic Systems
- Target Compound : Contains a 1,2-oxazole ring fused to a 2,4-difluorophenyl group and a benzothiazole carboxylate ester. The oxazole ring is less prone to tautomerism compared to triazoles or thiazoles.
- Analog Compounds [7–9] : Feature a 1,2,4-triazole-3-thione core substituted with 2,4-difluorophenyl and sulfonylphenyl groups. These exhibit tautomerism between thiol and thione forms, confirmed by the absence of S–H IR bands (~2500–2600 cm⁻¹) and presence of νC=S at 1247–1255 cm⁻¹ .
Substituent Effects
- Fluorine Substitution : The 2,4-difluorophenyl group in the target compound enhances electronegativity and metabolic stability, similar to its role in compounds [4–15]. Fluorine atoms influence π-stacking interactions and bioavailability .
- Sulfonyl vs. Benzothiazole Groups : Compounds [7–9] include sulfonylphenyl groups, which increase polarity and hydrogen-bonding capacity. In contrast, the benzothiazole carboxylate in the target compound may improve lipophilicity and membrane permeability.
Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
